molecular formula C20H24N2Si2 B12530309 2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine CAS No. 685878-05-1

2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine

Cat. No.: B12530309
CAS No.: 685878-05-1
M. Wt: 348.6 g/mol
InChI Key: DXVOFTOMCLOVSE-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine is a compound characterized by the presence of trimethylsilyl groups attached to ethynyl moieties, which are further connected to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine typically involves the palladium-catalyzed coupling reaction between 2-bromopyrazine and trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π interactions with aromatic residues in proteins, while the pyrazine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine is unique due to the presence of both ethynyl and pyrazine moieties, which confer distinct chemical reactivity and biological activity. The trimethylsilyl groups enhance the compound’s stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

CAS No.

685878-05-1

Molecular Formula

C20H24N2Si2

Molecular Weight

348.6 g/mol

IUPAC Name

trimethyl-[2-[5-[4-(2-trimethylsilylethynyl)phenyl]pyrazin-2-yl]ethynyl]silane

InChI

InChI=1S/C20H24N2Si2/c1-23(2,3)13-11-17-7-9-18(10-8-17)20-16-21-19(15-22-20)12-14-24(4,5)6/h7-10,15-16H,1-6H3

InChI Key

DXVOFTOMCLOVSE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C2=NC=C(N=C2)C#C[Si](C)(C)C

Origin of Product

United States

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